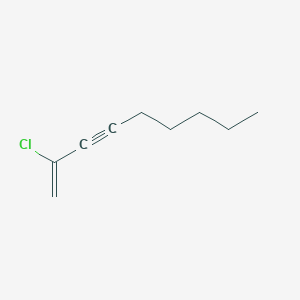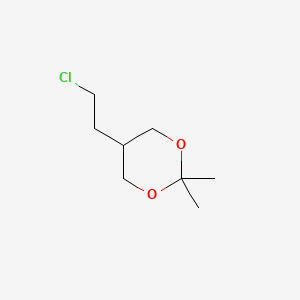![molecular formula C11H21Cl3O3Si B14311777 Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane CAS No. 116851-53-7](/img/structure/B14311777.png)
Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability. This compound is characterized by the presence of a trichloromethyl group, diethoxy groups, and a silane moiety, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane typically involves the reaction of 1,1,1-trichloro-4,4-diethoxybut-3-en-2-one with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The silane group is susceptible to hydrolysis, leading to the formation of silanols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Bases: Triethylamine or pyridine is often used to neutralize the by-products and drive the reaction to completion.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Silanols: Hydrolysis of the silane group results in the formation of silanols.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing trichloromethyl and silane groups into organic molecules.
Material Science: The compound is used in the synthesis of silane-modified polymers and materials with unique properties.
Biological Studies: It is employed in the modification of biomolecules for studying their interactions and functions.
Wirkmechanismus
The mechanism of action of Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane involves the reactivity of its functional groups. The trichloromethyl group can undergo nucleophilic substitution, while the silane group can form siloxane bonds through hydrolysis and condensation reactions. These reactions enable the compound to modify other molecules and materials, imparting new properties and functionalities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane: Similar in structure but with different substituents on the butenyl group.
Trimethylsilyl Chloride: A simpler silane compound used in similar applications but lacks the trichloromethyl and diethoxy groups.
Uniqueness
Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane is unique due to its combination of trichloromethyl, diethoxy, and silane groups, which provide a distinct set of reactivity and applications compared to other silane compounds.
Eigenschaften
CAS-Nummer |
116851-53-7 |
|---|---|
Molekularformel |
C11H21Cl3O3Si |
Molekulargewicht |
335.7 g/mol |
IUPAC-Name |
trimethyl-(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxysilane |
InChI |
InChI=1S/C11H21Cl3O3Si/c1-6-15-10(16-7-2)8-9(11(12,13)14)17-18(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
DNSMFLWSMOZEMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=CC(C(Cl)(Cl)Cl)O[Si](C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


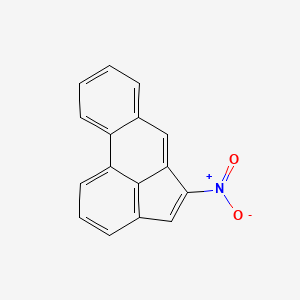
![2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14311703.png)
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)
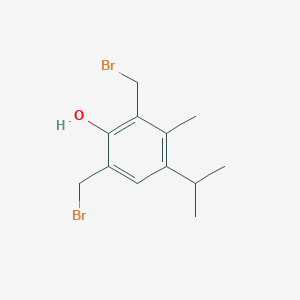

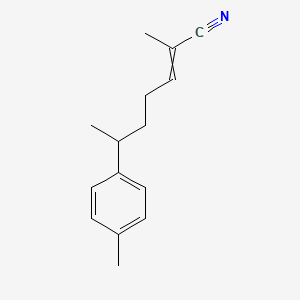
![[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-](/img/structure/B14311738.png)
![1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14311739.png)

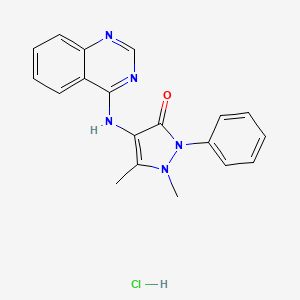
![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
